![molecular formula C17H26N2O B7504486 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a psychoactive drug. This compound belongs to the family of synthetic cathinones, which are structurally similar to amphetamines and have stimulant properties. In recent years, DMMP has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one is not fully understood, but it is thought to act primarily as a reuptake inhibitor of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the brain, leading to an increase in mood and a reduction in anxiety and cravings.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal studies, including increased locomotor activity, decreased body weight, and alterations in brain chemistry. Additionally, this compound has been shown to have an effect on the immune system, with studies suggesting that it may have immunomodulatory properties.
実験室実験の利点と制限
One of the main advantages of using 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one in lab experiments is its high potency and selectivity for monoamine reuptake inhibition. This makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and behavioral processes. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence, which can complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one, including further investigation of its mechanism of action, development of new drugs based on its structure, and exploration of its potential therapeutic applications in a clinical setting. Additionally, more research is needed to fully understand the risks and benefits of using this compound in lab experiments and potential applications as a therapeutic drug.
合成法
3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one can be synthesized using a variety of methods, including reductive amination, Mannich reaction, and Friedel-Crafts acylation. One of the most commonly used methods involves the reaction of 3-methylphenylpiperazine with 3,3-dimethylbutanone in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield high-quality this compound with a purity of over 95%.
科学的研究の応用
3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Several studies have shown that this compound has a potent antidepressant effect, which is thought to be mediated through its ability to increase the levels of monoamine neurotransmitters such as serotonin and dopamine in the brain. Additionally, this compound has been shown to have anxiolytic and anti-addictive properties, making it a promising candidate for the development of new drugs to treat these conditions.
特性
IUPAC Name |
3,3-dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-6-5-7-15(12-14)18-8-10-19(11-9-18)16(20)13-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYKHMQIHUOHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
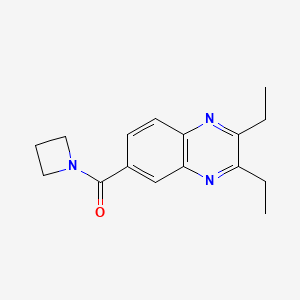
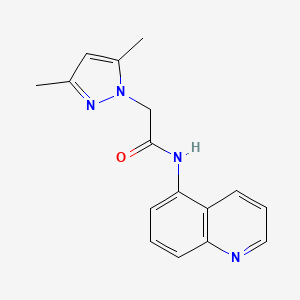
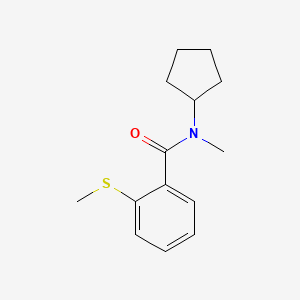
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)
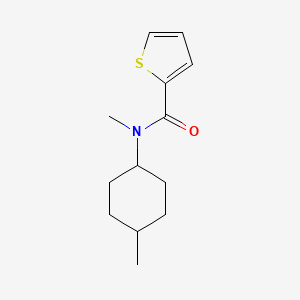
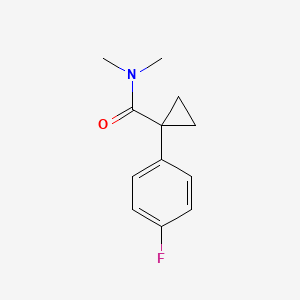
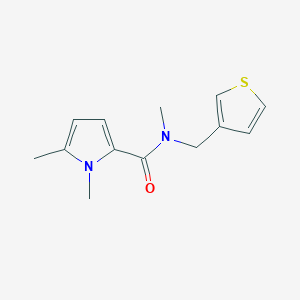
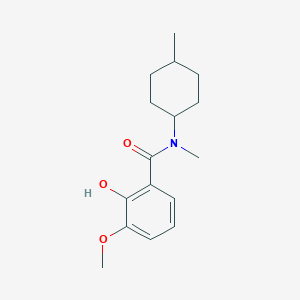
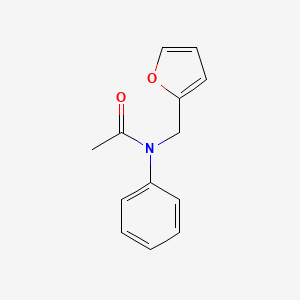
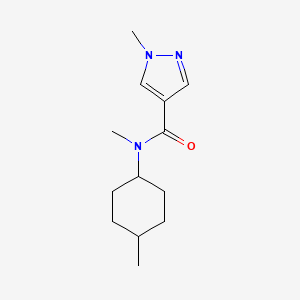

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
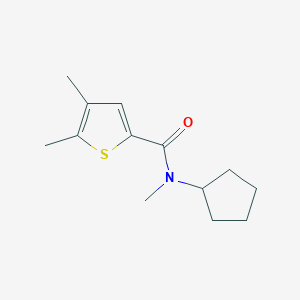
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
